REACTION_SMILES
|
[CH:1]1([OH:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6]1.[Cl:11][C:12]([C:13]#[N:14])([Cl:15])[Cl:16].[Cl:8][CH2:9][Cl:10]>>[CH:1]1([O:7][C:13]([C:12]([Cl:11])([Cl:15])[Cl:16])=[NH:14])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1C=CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
N=C(OC1C=CCCC1)C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |